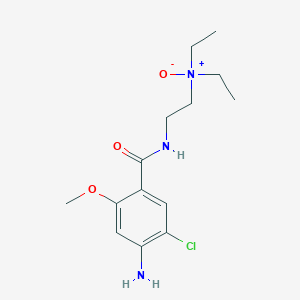

Metoclopramide N-Oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-N,N-diethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O3/c1-4-18(20,5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)21-3/h8-9H,4-7,16H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJQXOWYPGUAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169072 | |

| Record name | Metoclopramide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171367-22-9 | |

| Record name | Metoclopramide N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171367229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoclopramide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOCLOPRAMIDE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJZ32Z23QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Formation Mechanisms of Metoclopramide N Oxide

Directed Chemical Synthesis Methodologies

The synthesis of Metoclopramide (B1676508) N-Oxide from its parent compound, Metoclopramide, primarily involves the oxidation of the tertiary amine group.

A key reagent used in the synthesis of Metoclopramide N-Oxide is potassium hydrogen peroxymonosulfate (B1194676), commercially available as Oxone® (2KHSO₅·KHSO₄·K₂SO₄). turkjps.orgturkjps.orgnih.gov This reagent effectively oxidizes the tertiary amine of Metoclopramide to its corresponding N-oxide. turkjps.orgnuph.edu.ua The reaction is typically carried out in an aqueous solution. turkjps.orgnih.gov

For a successful synthesis, a mixture of Metoclopramide hydrochloride, Oxone®, and a 20% aqueous solution of sodium carbonate is stirred at room temperature. turkjps.orgnih.govresearchgate.net The reaction proceeds until the starting material is no longer detectable. turkjps.orgnih.govresearchgate.net To facilitate the reaction, the solution can be treated in an ultrasonic bath for approximately 15 minutes. turkjps.orgnih.govresearchgate.net Following the reaction, water is removed by evaporation under a vacuum, and the resulting product is lyophilized to yield this compound as a colorless solid. turkjps.orgnih.govresearchgate.net

The reaction conditions, particularly the pH, are crucial. The oxidation of Metoclopramide with potassium hydrogen peroxymonosulfate is optimal in an alkaline medium, specifically at a pH of 9.9. turkjps.orgturkjps.orgnih.govnih.gov

Studies have been conducted to determine the stoichiometry of the N-oxidation of Metoclopramide using potassium hydrogen peroxymonosulfate. turkjps.orgturkjps.orgnih.gov These investigations have consistently found that the reaction proceeds with a 1:1 molar ratio of Metoclopramide (MCP) to potassium hydrogen peroxymonosulfate (KHSO₅). turkjps.orgturkjps.orgnih.govnuph.edu.ua This indicates that one mole of KHSO₅ is required to oxidize one mole of MCP to its N-oxide form. nuph.edu.ua

The stoichiometric relationship is fundamental for developing quantitative analytical methods, such as titrimetry, where a known excess of the oxidizing reagent is added, and the unreacted portion is subsequently determined. turkjps.orgnih.gov

| Reactant | Stoichiometric Ratio |

| Metoclopramide (MCP) | 1 |

| Potassium Hydrogen Peroxymonosulfate (KHSO₅) | 1 |

This table illustrates the 1:1 stoichiometric relationship in the N-oxidation of Metoclopramide.

The kinetics of the N-oxidation of Metoclopramide by potassium hydrogen peroxymonosulfate have been studied to understand the reaction rate and optimal duration. turkjps.orgnih.govnuph.edu.ua The quantitative interaction between Metoclopramide and the oxidizing agent is relatively rapid. turkjps.orgturkjps.orgnih.gov

Kinetic studies, performed under second-order conditions at 293 K in aqueous buffer solutions, have shown that the reaction occurs quantitatively and stoichiometrically within 10 to 15 minutes at a pH range of 8.6 to 9.9. nih.govnuph.edu.ua The optimal time for a quantitative reaction is specifically noted as 10-15 minutes at a pH of 9.9. turkjps.orgturkjps.orgnih.gov This rapid reaction time makes the process efficient for both synthesis and analytical applications. turkjps.orgnih.gov

| pH | Optimal Reaction Time |

| 8.6 | 10-15 minutes |

| 9.3 | 10-15 minutes |

| 9.9 | 10-15 minutes |

This table summarizes the optimal reaction times for the N-oxidation of Metoclopramide at different pH levels.

To maximize the yield and purity of this compound, specific procedural steps are employed. One key strategy involves the removal of water from the reaction mixture via evaporation under vacuum, followed by lyophilization at room temperature. turkjps.orgnih.govresearchgate.net The resulting residue is then treated with ethyl acetate, which allows for the isolation of this compound in a quantitative yield as a colorless solid. turkjps.orgnih.govresearchgate.net

Further optimization for analytical purposes, such as in spectrophotometric methods, involves adjusting the concentration of subsequent reagents. For instance, after the initial oxidation, the addition of iodide in an acidic medium (pH 4.0) produces a chromogen (triiodide) for measurement. turkjps.orgnih.govnih.gov A steady absorbance for this chromogen is achieved when the iodide concentration is 0.1 mol/L. turkjps.orgturkjps.org

Potassium hydrogen peroxymonosulfate (Oxone®) is considered a "green" oxidizing agent due to its non-toxic effects. turkjps.orgturkjps.orgnih.govresearchgate.net Its use in the synthesis of this compound aligns with the principles of green chemistry, which advocate for the use of less hazardous substances. turkjps.orgturkjps.orgnih.govresearchgate.net

While specific literature detailing a broad range of green chemistry approaches for this compound synthesis is limited, the use of Oxone® is a notable example. turkjps.orgturkjps.orgnih.govresearchgate.net Other research on related compounds has explored environmentally friendly methods, such as using less harmful reagents and solvents. For instance, a novel green method for the spectrophotometric determination of metoclopramide hydrochloride utilized the less environmentally harmful reagent 2-tert-Butyl-4-methoxyphenol (BHA). dergipark.org.tr Such approaches, while not directly for the synthesis of the N-oxide, indicate a trend towards developing more environmentally benign analytical and synthetic methodologies in pharmaceutical chemistry.

Optimization Strategies for Synthetic Yield and Purity

Enzymatic Biotransformation and Formation Mechanisms in Biological Systems

In biological systems, this compound is formed as a metabolite of metoclopramide. guidechem.com This biotransformation is primarily an enzymatic process occurring in the liver. nih.govdrugbank.comfda.govresearchgate.netmedscape.com

Metoclopramide is metabolized through several pathways, including oxidation and conjugation. nih.govfda.govresearchgate.net The oxidative metabolism is carried out by the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.comfda.govresearchgate.netmedscape.com Specifically, CYP2D6 is the main enzyme involved in the metabolism of metoclopramide, with CYP3A4 and CYP1A2 also contributing to a lesser extent. drugbank.comresearchgate.netmedscape.com

While the formation of this compound is a recognized metabolic pathway, other major metabolites include monodeethylmetoclopramide and conjugates formed through glucuronidation and sulfation. fda.govresearchgate.netpharmgkb.org The N-oxide metabolites resulting from the N-oxidation of the dialkylamino moieties of drugs are generally considered to be pharmacologically inactive. mdpi.com

| Enzyme Family | Specific Enzymes Involved | Role in Metoclopramide Metabolism |

| Cytochrome P450 | CYP2D6 | Primary metabolizing enzyme |

| CYP3A4 | Contributes to metabolism | |

| CYP1A2 | Minor contribution to metabolism |

This table outlines the key enzymes involved in the biotransformation of Metoclopramide.

Role of Cytochrome P450 Isoforms in N-Oxidation

The metabolism of the parent compound, metoclopramide, is heavily influenced by the Cytochrome P450 (CYP) superfamily of enzymes. frontiersin.org Oxidation is a primary metabolic route, with extensive research identifying CYP2D6 as the principal enzyme responsible. frontiersin.orgnih.gov To a lesser degree, CYP3A4 and CYP1A2 also contribute to its oxidative metabolism. frontiersin.orgdrugbank.com

Table 1: Key CYP Isoforms in Metoclopramide Metabolism This table is interactive. Click on the headers to sort.

| Enzyme | Primary Role in Metoclopramide Metabolism | Documented Pathway |

|---|---|---|

| CYP2D6 | Major | Oxidation (N-deethylation, N-hydroxylation) frontiersin.orgnih.govresearchgate.net |

| CYP3A4 | Minor | Oxidation frontiersin.orgdrugbank.com |

| CYP1A2 | Minor | Oxidation frontiersin.orgdrugbank.com |

Involvement of Flavin-Containing Monooxygenases (FMOs) in N-Oxidation

Flavin-containing monooxygenases (FMOs) are another critical class of Phase I metabolic enzymes, known for catalyzing the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. optibrium.comoptibrium.com The FMO system is a well-established pathway for the N-oxidation of various drugs, converting tertiary amines into their corresponding N-oxides. optibrium.comtaylorandfrancis.com

Despite the theoretical potential for FMOs to metabolize the tertiary amine moiety of metoclopramide to form this compound, a review of the scientific literature provides no direct studies or evidence confirming the involvement of any FMO isoform in the metabolism of metoclopramide.

Characterization of Metabolic Pathways Leading to this compound

The metabolic fate of metoclopramide in humans has been systematically investigated, leading to the identification of several key pathways. The primary routes of biotransformation are oxidation, mediated by CYP enzymes, and conjugation with glucuronic acid or sulfate. frontiersin.orgresearchgate.net

A comprehensive study by Argikar et al. (2010) aimed to systematically identify metoclopramide metabolites in humans both in vitro and in vivo. This research identified ten distinct metabolites, including products of N-O-glucuronidation, N-sulfation, N-de-ethylation, hydroxylation, and oxidative deamination. nih.govnovartis.com Notably, this compound was not reported among the identified metabolites in this detailed characterization. nih.govnovartis.com The established metabolic pathways of the parent compound are summarized below, though none are documented to lead to this compound.

Identified Metabolic Pathways for Metoclopramide:

Oxidation (via CYP enzymes)

N-deethylation nih.gov

Hydroxylation nih.gov

Oxidative deamination nih.gov

Conjugation

N-O-glucuronidation nih.gov

N-sulfation nih.gov

Ether glucuronidation nih.gov

In Vitro Studies of N-Oxide Formation (e.g., Human Liver Microsomes)

In vitro experimental systems, particularly human liver microsomes (HLMs), are standard tools for investigating drug metabolism. dntb.gov.ua HLMs contain a rich complement of drug-metabolizing enzymes, including both Cytochrome P450 and FMO isoforms.

Numerous studies have utilized HLMs to probe the biotransformation of metoclopramide. nih.govnovartis.com These experiments have successfully confirmed that HLMs metabolize metoclopramide to form various products, including a des-ethyl metabolite, hydroxylated metabolites, and even a nitroso metabolite in one instance. nih.govnovartis.com However, across the reviewed in vitro studies, the formation of this compound as a product of HLM incubation is not reported. While methods exist for the detection of N-oxide metabolites in microsomal incubations, such as selective chemical reduction, their application has not been documented for metoclopramide. researchgate.net

Identification of this compound as an In Vivo Metabolite

To confirm if a compound is a true human metabolite, in vivo studies are essential. Such research typically involves administering the parent drug to human subjects and analyzing biological samples like urine or plasma for the presence of metabolites.

In a definitive study examining the in vivo metabolism of metoclopramide, healthy volunteers were given a single oral dose of the drug, and their urine was collected and analyzed for 24 hours. nih.govnovartis.com The investigation successfully identified five metabolites present in the urine.

Table 2: Metabolites of Metoclopramide Identified In Vivo (Human Urine) This table is interactive. Click on the headers to sort.

| Metabolite ID | Description |

|---|---|

| M1 | N-O-glucuronide nih.govnovartis.com |

| M2 | N-sulfate nih.govnovartis.com |

| M3 | Des-ethyl metabolite nih.govnovartis.com |

| M4 | Hydroxylated metabolite nih.govnovartis.com |

| M5 | Oxidative deaminated metabolite nih.govnovartis.com |

This compound was not among the five metabolites detected in human urine, indicating a lack of evidence for its formation as an in vivo metabolite in humans based on available research. nih.govnovartis.com

Advanced Analytical Methodologies for Metoclopramide N Oxide Quantification and Structural Elucidation

Chromatographic Separation Techniques

Chromatography is fundamental to isolating Metoclopramide (B1676508) N-Oxide from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone for the analysis of Metoclopramide and its related substances, including the N-oxide. turkjps.orgturkjps.org Method development focuses on achieving robust separation and accurate quantification. A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Several validated HPLC methods have been established for Metoclopramide analysis, which can be adapted or are directly applicable for the separation of its N-oxide impurity. For instance, a method might utilize a C18 or an octylsilyl silica (B1680970) gel stationary phase. drugfuture.comwho.int The mobile phase composition is a critical parameter, often consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. ijpsonline.comnih.gov For example, a mobile phase comprising a 50:50 (v/v) mixture of acetonitrile and a pH 4.6 buffer has been used successfully. ijpsonline.com Another method employs a mobile phase of acetonitrile and a potassium dihydrogen phosphate (B84403) buffer (pH 3) in a 40:60 ratio. who.int The European Pharmacopoeia describes a method using a mobile phase of potassium dihydrogen phosphate buffer (pH 4.0) with N,N-dimethyloctylamine and acetonitrile. drugfuture.com Detection is commonly performed using a UV detector, with wavelengths set at 240 nm, 273 nm, or 275 nm depending on the specific method and desired sensitivity. drugfuture.comwho.intresearchgate.net

The development of these methods requires careful validation according to guidelines from the International Council for Harmonisation (ICH), assessing parameters such as specificity, linearity, accuracy, and precision to ensure reliable quantification. ijpsonline.com

Table 1: Example HPLC Method Parameters for Metoclopramide and Related Substances Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | ZORBAX Eclipse Plus C18 (4.6x100 mm, 3.5 µm) ijpsonline.com | Waters C18 µBondapak (3.9x300 mm) who.int | Octylsilyl silica gel (4.6x250 mm, 5 µm) drugfuture.com |

| Mobile Phase | Acetonitrile:Buffer pH 4.6 (50:50, v/v) ijpsonline.com | Acetonitrile:KH₂PO₄ Buffer pH 3 (40:60, v/v) who.int | Acetonitrile:KH₂PO₄ Buffer pH 4.0 with N,N-dimethyloctylamine drugfuture.com |

| Flow Rate | 1.0 mL/min ijpsonline.com | 2.0 mL/min who.int | 1.5 mL/min drugfuture.com |

| Detection (UV) | 248 nm ijpsonline.com | 275 nm who.int | 240 nm drugfuture.com |

| Injection Volume | 20 µL ijpsonline.com | 60 µL who.int | 10 µL drugfuture.com |

| Temperature | 25 °C ijpsonline.com | Ambient who.int | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling

UPLC represents a significant advancement over traditional HPLC, utilizing sub-2 µm particle columns to achieve faster, more efficient, and higher-resolution separations. waters.com This makes it exceptionally well-suited for the complex task of impurity profiling, where numerous closely related compounds must be resolved from the active pharmaceutical ingredient (API). waters.com

For Metoclopramide, UPLC has been demonstrated to be a powerful tool for resolving impurities. lcms.cz The increased resolution can reveal impurities that may co-elute and remain hidden in standard HPLC methods. lcms.cz For instance, an impurity profiling method was developed for Metoclopramide using an ACQUITY UPLC system, which showed superior performance in resolving critical pairs of compounds compared to HPLC. lcms.cz This high-resolution capability is essential for accurately quantifying known impurities like Metoclopramide N-Oxide and for detecting new, previously unknown degradation products. bohrium.com The translation of conventional HPLC methods to UPLC can significantly increase productivity, reducing analysis times from around 15 minutes to under 4 minutes while maintaining or improving separation quality. ingenieria-analitica.com

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Detection

While liquid chromatography is more common for compounds like Metoclopramide, GC-MS offers a highly sensitive and selective alternative, particularly for metabolite analysis in biological matrices. nih.gov Due to the low volatility of Metoclopramide and its N-oxide, a derivatization step is typically required to make them suitable for GC analysis. nih.govpreprints.org

A modified GC-MS assay was developed to quantify Metoclopramide and its monodeethylated and dideethylated metabolites. nih.gov This method involved the formation of heptafluorobutyryl derivatives of the analytes. nih.gov Detection was performed using electron-impact ionization in the selected-ion monitoring (SIM) mode, which provides excellent selectivity by monitoring specific fragment ions. nih.gov For Metoclopramide, the ion at m/z 86 was a key identifier. nih.gov Such a method could be adapted for this compound, provided a stable derivative can be formed. The high sensitivity of GC-MS allows for detection limits in the nanogram-per-milliliter (ng/mL) range, making it suitable for trace-level impurity analysis. nih.govpreprints.org

Mobile Phase and Column Chemistry Optimization for N-Oxide Resolution

The successful separation of this compound from the parent drug and other impurities hinges on the careful optimization of the column chemistry and mobile phase composition. nih.govlcms.cz

Column Chemistry: Reversed-phase columns are the standard, with C18 (octadecylsilyl) and C8 (octylsilyl) being the most widely used stationary phases. drugfuture.comnih.gov These nonpolar phases retain Metoclopramide and its N-oxide based on their hydrophobicity. The choice between C18 and C8 can influence selectivity, as can the specific brand and end-capping technology of the column. nih.gov For instance, an Extend C18 column has been used effectively in a "green" HPLC method. nih.gov

Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. ijpsonline.comnih.gov The pH of the aqueous portion is a crucial parameter for optimizing the retention and peak shape of ionizable compounds like Metoclopramide and its N-oxide. Buffers, such as potassium dihydrogen phosphate or ammonium (B1175870) acetate, are used to control the pH, which is often set in the acidic range (e.g., pH 3.0, 4.0, or 4.6). drugfuture.comwho.intijpsonline.com Adjusting the pH affects the ionization state of the analyte's amine groups, thereby altering their interaction with the stationary phase and influencing retention time. Additives like N,N-dimethyloctylamine or ammonium formate (B1220265) can be included to improve peak shape and resolution by masking residual silanol (B1196071) groups on the silica-based stationary phase. drugfuture.comlcms.cz The ratio of organic solvent to aqueous buffer is adjusted to control the elution strength of the mobile phase and achieve the desired retention times. who.intijpsonline.com

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for both the quantification and structural confirmation of this compound.

UV-Visible Spectrophotometry for N-Oxide Determination

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of Metoclopramide, often through a reaction that involves its N-oxidation. turkjps.orgnih.govturkjps.org One such method is based on the derivatization of Metoclopramide with potassium hydrogen peroxymonosulfate (B1194676) (an oxidizing agent) in the presence of iodide. turkjps.orgnih.govturkjps.org This reaction produces a yellow-brown triiodide chromogen, which has a maximum absorbance (λmax) at 350 nm. turkjps.orgnih.govturkjps.org The intensity of the color produced is directly proportional to the concentration of Metoclopramide that has been oxidized, allowing for its quantification.

This spectrophotometric method demonstrated compliance with Beer's law over a concentration range of 0.3-3.5 µg/mL and exhibited a molar absorptivity of 24,600 L/mol·cm. nih.govturkjps.org The stoichiometry of the N-oxidation reaction between Metoclopramide and the oxidizing agent was determined to be 1:1. turkjps.org While this method measures the parent drug via its oxidation, the principles and the resulting chromophore are directly related to the N-oxide structure, making it relevant for its determination. Direct UV spectrophotometry of Metoclopramide itself is also possible, with maximum absorbance typically observed around 270-273 nm. turkjps.orgresearchgate.net

Table 2: Spectrophotometric Method Parameters for Metoclopramide Determination via N-Oxidation

| Parameter | Value | Reference |

|---|---|---|

| Reaction | N-oxidation with potassium hydrogen peroxymonosulfate and coupling with iodide | nih.gov, turkjps.org, turkjps.org |

| Chromogen | Triiodide (I₃⁻) | nih.gov, turkjps.org |

| λmax | 350 nm | nih.gov, turkjps.org, turkjps.org |

| Linear Range | 0.3–3.5 µg/mL | turkjps.org, nih.gov |

| Molar Absorptivity | 24,600 L/mol·cm | turkjps.org, nih.gov |

| Stoichiometry (MCP:Oxidant) | 1:1 | turkjps.org |

Derivatization Reactions for Chromogen Formation

Mass Spectrometry (MS/MS) for Structural Identification and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of metoclopramide and its metabolites, including the N-oxide. Collision-induced dissociation (CID) of a metabolite with a mass-to-charge ratio (m/z) of 316, corresponding to this compound, produces a distinct fragmentation pattern. researchgate.net

The major fragments observed are at m/z 243.02, 226.01, 199.99, and 182.97. researchgate.net The fragment at m/z 243.02 represents a 16-mass unit increase compared to the m/z 227.03 fragment from the parent metoclopramide, which corresponds to the loss of the diethylamino group. researchgate.netucl.ac.be This suggests the addition of an oxygen atom. Further fragmentation shows a loss of 17 mass units (OH) from the m/z 243.02 and 199.99 fragments, resulting in ions at m/z 226.01 and 182.97, respectively. researchgate.net This facile loss of a hydroxyl group is characteristic of a hydroxylamino group, pointing to the oxidation of the aromatic amino group. researchgate.net

Table 2: MS/MS Fragmentation of this compound (m/z 316)

| Fragment (m/z) | Proposed Structure/Loss | Reference |

|---|---|---|

| 243.02 | [M+H-73+16]⁺ | researchgate.net |

| 226.01 | [M+H-73+16-17]⁺ | researchgate.net |

| 199.99 | - | researchgate.net |

| 182.97 | [199.99-17]⁺ | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

While specific NMR data for this compound is not extensively reported in the provided search results, ¹H-NMR spectroscopy has been successfully used for the assay of metoclopramide hydrochloride. tandfonline.com In deuterium (B1214612) oxide, the analyte shows a characteristic resonance signal at 1.35 ppm. tandfonline.com The availability of NMR data for the parent compound provides a foundation for future comparative studies to elucidate the structural changes upon N-oxidation. bmrb.iochemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a valuable technique for identifying functional groups within a molecule. While specific FTIR spectra for this compound were not found in the search results, the technique has been applied to study metoclopramide hydrochloride and its formulations. ijpsonline.comglobalresearchonline.netresearchgate.netresearchgate.net The characteristic IR absorption bands for metoclopramide hydrochloride include a symmetric NH₂ stretching vibration at 3396 cm⁻¹ and NH stretching modes of the amide at 3310 and 3197 cm⁻¹. researchgate.net The introduction of an N-oxide functional group would be expected to produce a characteristic N-O stretching vibration, which would be a key indicator for its identification in future studies.

Electrometric and Titrimetric Approaches

Redox titrimetry provides a simple, cost-effective, and accurate method for the determination of metoclopramide, which is based on its N-oxidation. nih.govturkjps.orgturkjps.org In this method, a known excess of an oxidizing agent, potassium hydrogen peroxymonosulfate, is added to the metoclopramide sample. nih.govturkjps.orgturkjps.org After the N-oxidation reaction is complete, the unreacted excess of the oxidizing agent is determined by iodometric back-titration. nih.govturkjps.orgturkjps.org The stoichiometry of the reaction between metoclopramide and potassium hydrogen peroxymonosulfate has been found to be 1:1. turkjps.org This titrimetric method is applicable over a concentration range of 0.25-3.5 mg. nih.govbohrium.comnih.gov

Electrochemical Sensing Methods

While electrochemical sensing methods have been extensively developed for the parent compound, Metoclopramide, their direct application to this compound is not as widely documented in existing literature. turkjps.organalchemres.orgglobalresearchonline.netajol.info However, the electrochemical activity of Metoclopramide, often involving oxidation at a glassy carbon electrode, suggests the potential for similar techniques to be adapted for its N-oxide metabolite. analchemres.orgglobalresearchonline.net

Electrochemical methods, such as voltammetry, offer high sensitivity, rapid analysis, and cost-effectiveness. analchemres.orgglobalresearchonline.net For instance, a novel glassy carbon electrode modified with a nanocomposite has been successfully used for the determination of Metoclopramide in blood serum samples, demonstrating a wide linear dynamic range and a low detection limit. analchemres.org Another study utilized a square wave anodic stripping voltammetric method with a carbon paste electrode for the determination of Metoclopramide in pharmaceutical tablets and urine. researchgate.net

Given that the N-oxide functional group can influence the electrochemical properties of a molecule, it is plausible that these methods could be optimized for the direct quantification of this compound. This would likely involve a detailed investigation of the voltammetric behavior of the N-oxide, including its oxidation and reduction potentials, to establish a selective and sensitive analytical procedure. The development of such a method would be a valuable addition to the analytical toolkit for Metoclopramide and its metabolites.

Validation and Performance Metrics of Analytical Methods

The validation of analytical methods is paramount to ensure their reliability and accuracy for the intended application. For this compound, which is often considered an impurity, stability-indicating methods are of particular importance. nih.govijpsonline.comresearchgate.netresearchgate.net These methods must be able to quantify the N-oxide in the presence of the parent drug and other potential degradation products. researchgate.netresearchgate.net

Linearity studies demonstrate the direct proportionality between the concentration of an analyte and the analytical signal. For methods involving the N-oxidation of Metoclopramide, linearity has been established over specific concentration ranges. For example, a titrimetric method was found to be applicable over a concentration range of 0.25-3.5 mg in a final volume of 10 mL. nih.govbohrium.com A spectrophotometric method based on the same N-oxidation reaction obeyed Beer's law in the concentration range of 0.3-3.5 µg/mL. nih.govbohrium.com

High-performance liquid chromatography (HPLC) methods developed for Metoclopramide have also demonstrated excellent linearity. One such method showed a linear range of 2-10 μg/ml, while another was linear from 0.5–18 μg/ml. ijpsonline.comresearchgate.net A particularly sensitive HPLC method for Metoclopramide base was linear in the range of 2-20 µg/mL. semanticscholar.org These linear ranges for the parent compound provide a strong foundation for the development and validation of methods for its N-oxide.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance metrics that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For a stability-indicating UV spectrophotometric method for Metoclopramide, the LOD and LOQ were found to be 3.26 µg/mL and 9.89 µg/mL, respectively. turkjps.orgnih.govijpsonline.com A spectrophotometric method involving N-oxidation reported a LOQ of 0.2 μg/mL. nih.govbohrium.com

HPLC methods generally offer lower detection and quantification limits. One validated HPLC method for Metoclopramide determined the LOQ and LOD to be 0.80 μg/ml and 0.26 μg/ml, respectively. ijpsonline.com Another highly sensitive method for the metoclopramide base reported an LOD of 0.052 µg/mL and an LOQ of 0.159 µg/mL. semanticscholar.org Furthermore, an LC-MS/MS method for characterizing degradation products of Metoclopramide established LOD and LOQ values of 5.23 µg/ml and 17.44 µg/ml for the parent drug. researchgate.netresearchgate.net

| Analytical Method | Analyte | LOD | LOQ | Source |

|---|---|---|---|---|

| UV Spectrophotometry | Metoclopramide | 3.26 µg/mL | 9.89 µg/mL | turkjps.orgnih.govijpsonline.com |

| Spectrophotometry (N-oxidation) | Metoclopramide | - | 0.2 μg/mL | nih.govbohrium.com |

| HPLC | Metoclopramide | 0.26 μg/ml | 0.80 μg/ml | ijpsonline.com |

| HPLC | Metoclopramide Base | 0.052 µg/mL | 0.159 µg/mL | semanticscholar.org |

| LC-MS/MS | Metoclopramide | 5.23 µg/ml | 17.44 µg/ml | researchgate.netresearchgate.net |

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. turkjps.orgnih.govijpsonline.comresearchgate.net In the context of this compound, this is particularly important as it is often found alongside the parent drug. turkjps.orgnih.govresearchgate.net

Stability-indicating methods are designed to be specific. For instance, an HPLC method for Metoclopramide was validated for its ability to separate the drug from its degradation products, ensuring that the assay results are not affected by these other components. researchgate.netresearchgate.net The use of HPLC coupled with mass spectrometry (LC-MS) provides an even higher degree of specificity, as it allows for the differentiation of compounds based on both their retention time and mass-to-charge ratio. researchgate.netlcms.czucl.ac.be The analysis of Metoclopramide and its impurities in pharmaceutical formulations often relies on the selectivity of chromatographic separations to resolve the N-oxide from other related substances. lcms.cz

Reproducibility and accuracy are measures of a method's precision and trueness, respectively. These parameters are typically assessed through recovery studies and the analysis of replicate samples. For the titrimetric and spectrophotometric methods based on N-oxidation, statistical analysis of the results and recovery studies confirmed their reproducibility and accuracy. turkjps.orgnih.gov

In a validated HPLC method for Metoclopramide, accuracy was evaluated by determining the percentage recovery of the drug from a sample matrix. semanticscholar.org The precision of the method was determined by repeatability (intra-day precision) and intermediate precision (inter-day precision) studies, with the relative standard deviation (RSD) of the results serving as the key metric. semanticscholar.org

Specificity and Selectivity in Complex Matrices

Application of Green Analytical Chemistry Principles in N-Oxide Analysis

The principles of green analytical chemistry aim to develop methods that are more environmentally friendly and safer for analysts. researchgate.netresearchgate.netnih.gov This often involves reducing the use of hazardous solvents, minimizing waste generation, and improving energy efficiency.

Several studies have focused on developing greener analytical methods for Metoclopramide. researchgate.netresearchgate.netnih.govnih.gov One such study developed a green HPLC method that utilized ethanol, a more benign solvent, in the mobile phase instead of the more commonly used acetonitrile. researchgate.netresearchgate.net Another green approach involved a spectrophotometric method that used ultrapure water as the solvent. researchgate.netresearchgate.netnih.gov The use of reagents like potassium hydrogen peroxymonosulfate (Oxone®) for the N-oxidation of Metoclopramide is also considered a green approach due to its non-toxic nature. turkjps.orgnih.govresearchgate.net

These green methodologies developed for the parent drug can be directly applied or adapted for the analysis of this compound. By employing greener solvents in HPLC methods or utilizing environmentally friendly reagents in spectrophotometric assays, the analysis of this metabolite can be performed in a more sustainable manner. The assessment of the greenness profile of an analytical method can be performed using tools like the Analytical Eco-Scale and the Green Analytical Procedure Index. nih.gov

Degradation Kinetics and Stability Studies of Metoclopramide N Oxide

Investigation of Forced Degradation Conditions

Forced degradation studies are essential to establish the intrinsic stability profile of a substance. For Metoclopramide (B1676508) N-Oxide, specific data is sparse, with most information derived from safety data sheets and general chemical knowledge of tertiary amine N-oxides.

Oxidative Stress Degradation Pathways

Metoclopramide N-Oxide is itself a product of oxidative processes acting on the parent drug. However, it may be susceptible to further degradation. Safety data indicates that this compound is incompatible with strong oxidizing agents. lgcstandards.com This suggests that under potent oxidative stress, the N-oxide functional group or other parts of the molecule could undergo further reactions. Studies on other tertiary amines show that N-oxides can fragment into aldehydes and lower amines through additional oxidation-reduction reactions, though specific pathways for this compound have not been documented. tamu.edu

Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral)

Photolytic Degradation Pathways and Product Characterization

There is no specific information available from the reviewed literature concerning the photolytic degradation of this compound. The parent compound, Metoclopramide, is known to be photosensitive, but it cannot be assumed that the N-oxide derivative exhibits similar instability or degradation pathways. nih.gov

Thermal Degradation Profiles

The thermal stability of this compound is an area where some data is available, primarily from safety and material handling documentation. The compound is noted to be sensitive to heat. lgcstandards.comcymitquimica.com Decomposition upon heating is possible, particularly in the event of a fire, which can lead to the formation of hazardous gases. lgcstandards.com While specific studies on this compound are not detailed, the thermal decomposition of the parent compound, Metoclopramide hydrochloride, is expected to generate similar hazardous products. nih.gov

Table 1: Thermal Stability and Decomposition Data for this compound

| Parameter | Finding | Source(s) |

| Conditions to Avoid | Heat | lgcstandards.com |

| Chemical Stability | Stable under normal conditions. | lgcstandards.com |

| Hazardous Decomposition | Formation of toxic gases is possible during heating or in case of fire. | lgcstandards.com |

| Potential Decomposition Products | Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride. | nih.gov |

Kinetic Modeling of N-Oxide Degradation Processes

Currently, there are no published studies that provide kinetic modeling for the degradation processes of this compound. The available kinetic data pertains to the formation of this compound from its parent compound, Metoclopramide, which follows a 1:1 stoichiometric reaction with an optimal time of 10-15 minutes at a pH of 9.9 when using potassium peroxymonosulfate (B1194676) as the oxidant. ufrgs.br The kinetics of its subsequent breakdown have not been elucidated.

Identification and Structural Elucidation of N-Oxide Degradation Products

The identification and structural characterization of specific degradation products arising from this compound under forced stress conditions have not been reported in the reviewed scientific literature. Consequently, a degradation profile and pathway for this specific compound cannot be constructed at this time.

Research on Metoclopramide N Oxide As a Pharmaceutical Impurity and Reference Standard

Impurity Profiling and Quantitative Determination in Pharmaceutical Formulations

Impurity profiling is a cornerstone of pharmaceutical quality control, involving the identification and quantification of all potential impurities in a drug substance and its formulated product. Metoclopramide (B1676508) N-Oxide, also known as Metoclopramide Impurity G, is a recognized impurity listed in the European Pharmacopoeia (EP). pharmaffiliates.comchemicea.comtlcstandards.com Its formation can occur during the synthesis of the active pharmaceutical ingredient (API) or through degradation, such as photolysis, where the parent drug is exposed to light. researchgate.netucl.ac.be

Several analytical methods have been developed for the quantitative determination of metoclopramide, which are also relevant to the analysis of its impurities. While High-Performance Liquid Chromatography (HPLC) is the official method in the British and United States Pharmacopoeias for assaying Metoclopramide, other techniques have been established for its quantification, often through its conversion to the N-oxide form. nih.govturkjps.org

Researchers have developed titrimetric and spectrophotometric methods based on the N-oxidation of Metoclopramide using a "green" oxidizing agent, potassium hydrogen peroxymonosulfate (B1194676) (Oxone®). nih.govturkjps.org

Titrimetric Method: This method involves the N-oxidation of metoclopramide. nih.gov A known excess of the oxidizing agent is added to the sample, and after the reaction is complete, the residual agent is determined through iodometric back-titration. bohrium.com This technique is applicable over a concentration range of 0.25-3.5 mg. bohrium.com

Spectrophotometric Method: This approach is based on the derivatization of metoclopramide with the same oxidizing agent in an alkaline medium. nih.gov The resulting product is then coupled with iodide in an acidic medium to produce a yellow-brown triiodide chromogen, which can be measured at a maximum wavelength of 350 nm. nih.govturkjps.org This method demonstrates linearity over a concentration range of 0.3-3.5 µg/mL. bohrium.com

The validation of these methods demonstrates their suitability for routine analysis in quality control laboratories. Key performance characteristics are summarized below.

| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Molar Absorptivity |

| Titrimetry | 0.25-3.5 mg / 10 mL | Not Specified | 0.25 mg / 10 mL | Not Applicable |

| Spectrophotometry | 0.3-3.5 µg/mL | 3.26 µg/mL researchgate.netnih.gov | 0.2 µg/mL bohrium.com | 24600 L/mol·cm bohrium.com |

| HPLC (for parent drug) | 2-20 µg/mL | 0.052 µg/mL | 0.159 µg/mL | Not Applicable |

The data presented in this table is compiled from multiple research studies for comparative purposes. researchgate.netnih.govbohrium.com

Development and Application of Metoclopramide N-Oxide as a Working and Reference Standard

The availability of highly characterized reference standards is a prerequisite for accurate impurity profiling and pharmaceutical quality control. weblivelink.com this compound is synthesized and made available as a pharmaceutical reference standard by various specialized suppliers. pharmaffiliates.comchemicea.com These standards are essential for a variety of critical applications in the pharmaceutical industry. weblivelink.comcymitquimica.com

As a working and reference standard, this compound is used to:

Confirm the identity of unknown impurity peaks during chromatographic analysis (e.g., HPLC).

Calibrate analytical instruments and validate analytical methods to ensure their accuracy, precision, and linearity for quantifying the impurity. weblivelink.com

Support regulatory submissions , such as in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), by providing documented evidence of impurity control. weblivelink.com

Facilitate stability studies by helping to identify and quantify degradants that may form under various stress conditions like light, heat, or humidity. researchgate.netweblivelink.com

These reference materials are meticulously characterized and supplied with a comprehensive Certificate of Analysis (CoA), which includes data confirming their structure and purity, ensuring compliance with regulatory standards. weblivelink.com

For advanced and highly sensitive analytical techniques, particularly those involving mass spectrometry (MS), isotopically labeled internal standards are invaluable. Deuterated this compound (Metoclopramide-d3 N-Oxide) has been synthesized for this purpose. weblivelink.compharmaffiliates.com In this standard, three hydrogen atoms in the parent molecule are replaced with deuterium (B1214612) atoms. pharmaffiliates.com

The key application for deuterated standards is their use as internal standards in quantitative LC-MS (Liquid Chromatography-Mass Spectrometry) assays. Because the deuterated standard is chemically identical to the analyte but has a different mass, it can be added to a sample in a known quantity at the beginning of the analytical process. cphi-online.comcphi-online.com This allows for the correction of any analyte loss that may occur during sample preparation, extraction, or injection, thereby significantly improving the accuracy and precision of the quantification.

The properties of the standard and its deuterated form are listed below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₄H₂₂ClN₃O₃ | 315.80 | 171367-22-9 |

| Metoclopramide-d3 N-Oxide | C₁₄H₁₉D₃ClN₃O₃ | 318.82 | Not Available |

Data sourced from chemical and pharmaceutical standard suppliers. weblivelink.compharmaffiliates.com

Implications for Pharmaceutical Quality Control and Assurance Research

The focused research on this compound has significant implications for pharmaceutical quality control and assurance. researchgate.net The ability to accurately profile and quantify this specific impurity ensures that manufacturers can maintain lot-to-lot consistency and adhere to the stringent limits set by regulatory bodies like the FDA and EMA. cymitquimica.com

The development of analytical methods and the availability of certified reference standards for this compound directly contribute to:

Enhanced Product Safety: By controlling the levels of impurities, potential risks associated with their toxicity are minimized.

Improved Process Understanding: Investigating the formation of this compound can lead to optimizations in the drug manufacturing process to prevent its formation. researchgate.net For instance, understanding its role as a photolysis product reinforces the need for light-protected storage and handling as stipulated by the USP. researchgate.netucl.ac.be

Regulatory Compliance: The use of validated methods and reference standards is a fundamental requirement for demonstrating control over impurities to regulatory agencies. weblivelink.com

Theoretical and Computational Chemistry Investigations of Metoclopramide N Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

While specific, in-depth Density Functional Theory (DFT) studies exclusively focused on Metoclopramide (B1676508) N-Oxide are not widely published, the application of DFT to this molecule is a standard approach for elucidating its characteristics. DFT is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules of pharmaceutical interest.

A DFT analysis of Metoclopramide N-oxide would typically involve the calculation of several key descriptors to understand its structure and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT is employed to map the electron density distribution, revealing which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species, including biological targets or other metabolites. For related aromatic N-oxides, such as substituted pyridine (B92270) N-oxides, computational studies have shown that the N-oxide group generally acts as an electron acceptor, influencing the electronic charge distribution across the aromatic ring. nih.gov This theoretical approach helps predict sites susceptible to electrophilic or nucleophilic attack. nih.gov

Computational methods that use DFT-derived parameters, such as hydrogen abstraction energies or activation energies, are instrumental in predicting sites of metabolism (SOMs) on xenobiotic compounds. acs.orgtandfonline.com For this compound, this would involve calculating the energy required to initiate a reaction at various atomic positions, thereby predicting its likely metabolic fate.

Table 1: Conceptual DFT-Derived Parameters for this compound

| Parameter | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

| Electron Density | Distribution of electrons around the molecule; identifies nucleophilic and electrophilic centers. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for intermolecular interactions. |

This table is illustrative and represents the types of parameters that would be generated in a typical DFT analysis.

The Hartree-Fock (HF) method is another cornerstone of quantum chemical calculations. Although often considered less accurate than modern DFT for many applications due to its neglect of electron correlation, it remains a valuable tool for determining various molecular properties. The HF method approximates the many-electron wavefunction as a single Slater determinant. acs.orgresearchgate.net

For this compound, HF calculations can provide a good first approximation of its molecular geometry and wavefunction. A specific application where HF methods are particularly relevant is in the study of radical species. For instance, the unrestricted Hartree-Fock (UHF) method is well-suited for calculating the spin density distributions in radical anions of N-oxide compounds, which could form during certain metabolic or degradation processes. nih.gov This information can be correlated with experimental data, such as electron spin resonance (ESR) hyperfine splitting constants, to validate the computational model. nih.gov

Density Functional Theory (DFT) Analysis of Electronic Structure and Reactivity

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and intermolecular interactions. researchgate.net

For this compound, MD simulations would be invaluable for:

Exploring Conformational Flexibility: The molecule possesses several rotatable bonds. MD simulations can map the accessible conformations of the molecule in different environments (e.g., in a vacuum or solvated in water), revealing its flexibility and the most stable three-dimensional structures.

Analyzing Solvent Effects: By explicitly including solvent molecules (like water) in the simulation, MD can detail how the solvent structures itself around the solute and how hydrogen bonds are formed and broken. This is critical for understanding the molecule's solubility and behavior in a physiological environment.

Simulating Biomolecular Interactions: MD simulations can model the interaction of this compound with biological macromolecules, such as cytochrome P450 enzymes. acs.org This can help elucidate the specific binding modes, identify key interacting amino acid residues, and understand the structural dynamics that precede a metabolic reaction.

| Binding to Proteins | Determination of binding affinity (via methods like MM/PBSA), identification of stable binding poses, and analysis of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

This table is conceptual and lists the potential outcomes of applying MD simulations to this compound.

Computational Prediction of N-Oxide Formation and Degradation Pathways

Computational methods are extensively used to predict the metabolic fate of drug molecules. acs.org The formation of this compound is a metabolic event, and its subsequent degradation can also be modeled. The parent drug, metoclopramide, undergoes metabolism primarily through oxidation by cytochrome P450 enzymes, with CYP2D6 being a major contributor. researchgate.netresearchgate.net

Key metabolic pathways for metoclopramide that can be studied computationally include N-hydroxylation and N-deethylation. researchgate.net Specifically, the oxidation of the aromatic amino group to a hydroxylamino group has been identified as a metabolic product. nih.gov Computational models can predict the likelihood of such reactions by calculating activation energies or using machine learning algorithms trained on large databases of metabolic transformations. acs.orgtandfonline.com

The degradation of this compound itself can also be predicted. The amide bond within the molecule's structure represents a potential site for hydrolysis, which is a common degradation pathway under physiological conditions. Computational modeling can simulate this hydrolysis reaction to determine its feasibility and kinetics. Furthermore, the N-oxide moiety itself can influence reactivity and potential degradation into DNA-reactive species, a possibility that is often assessed for aromatic N-oxides.

Analysis of Electronic Parameters in Varied Environments

The chemical behavior of a molecule can change significantly depending on its environment. Computational chemistry allows for the analysis of electronic parameters in different media, such as in the gas phase (an isolated molecule) versus in a solvent (e.g., water). For the parent compound, metoclopramide, theoretical calculations have been performed to compare its electronic parameters in both gaseous and aqueous environments. nih.gov

Table 3: Conceptual Comparison of Electronic Parameters of this compound in Different Environments

| Electronic Parameter | Gas Phase (Vacuum) | Aqueous Environment (Solvated) | Rationale for Change |

|---|---|---|---|

| Dipole Moment | Lower Value | Higher Value | Polarization of the molecule's electron cloud by the polar solvent. |

| HOMO-LUMO Gap | Higher Value | Lower Value (typically) | Solvation can stabilize orbitals differently, often slightly reducing the energy gap. |

| Atomic Charges | Baseline Values | More Polarized | Charge separation is enhanced due to interactions (e.g., hydrogen bonding) with water. |

This table illustrates the expected qualitative changes in electronic parameters for this compound when moving from a vacuum to a solvated environment, based on general chemical principles.

Future Research Directions and Emerging Trends for Metoclopramide N Oxide

Development of Novel Analytical Techniques for Enhanced Sensitivity and Selectivity

The quantification of metoclopramide (B1676508) and its metabolites, including Metoclopramide N-Oxide, is fundamental for pharmaceutical and clinical research. While various methods exist for the parent compound, future research is trending towards developing more sensitive and selective analytical techniques specifically for the N-oxide metabolite.

Recent studies have laid the groundwork by developing titrimetric and spectrophotometric methods based on the N-oxidation of metoclopramide. nih.govturkjps.orgnih.gov One spectrophotometric approach involves the oxidation of metoclopramide with an agent like potassium hydrogen peroxymonosulfate (B1194676) (Oxone®) to form the N-oxide, which is then coupled with iodide to produce a measurable yellow-brown chromogen (triiodide). nih.govturkjps.orgbohrium.com This reaction forms the basis for determining the parent drug, but the principles can be adapted for direct measurement of the N-oxide.

Future efforts will likely focus on enhancing the limits of detection (LOD) and quantification (LOQ) beyond what is currently established for these indirect methods. The goal is to achieve high sensitivity suitable for detecting trace amounts in complex biological matrices and environmental samples. Techniques such as high-performance liquid chromatography (HPLC), spectrofluorimetry, and tandem mass spectrometry, which are already used for metoclopramide, could be further optimized for this compound. nih.govturkjps.orgresearchgate.net The development of second derivative synchronous fluorescence spectroscopy is another promising area that allows for the simultaneous determination of related compounds without extensive separation procedures. researchgate.net

Table 1: Performance of Existing Analytical Methods Based on N-Oxidation This table summarizes the performance of recently developed methods for the determination of Metoclopramide (MCP) via its N-oxidation, providing a baseline for future development of direct N-Oxide detection methods.

| Method Type | Analyte | Concentration Range | Limit of Quantification (LOQ) | Molar Absorptivity | Source(s) |

|---|---|---|---|---|---|

| Titrimetric (Method A) | MCP | 0.25-3.5 mg / 10 mL | 0.25 mg / 10 mL | N/A | nih.govturkjps.orgbohrium.com |

| Spectrophotometric (Method B) | MCP | 0.3-3.5 µg/mL | 0.2 µg/mL | 24600 L/mol·cm | nih.govturkjps.orgbohrium.com |

In-Depth Mechanistic Studies of Enzymatic N-Oxidation Pathways

Metoclopramide undergoes metabolism in the liver primarily through the cytochrome P450 (CYP) enzyme system. drugbank.comwikipedia.org The major metabolic pathways include oxidation as well as conjugation with glucuronic acid and sulfuric acid. nih.govmedcentral.com Specifically, CYP2D6 is the main enzyme responsible for the oxidative metabolism of metoclopramide, with smaller contributions from CYP3A4 and CYP1A2. drugbank.comresearchgate.net

One of the key oxidative transformations is N-hydroxylation. wikipedia.org Future research must focus on in-depth mechanistic studies to precisely delineate the role of each CYP isoenzyme in the specific pathway of N-oxidation that leads to the formation of this compound. Understanding the kinetics, substrate affinity, and potential for inhibition or induction of these enzymes is critical.

Furthermore, the activity of CYP2D6 is subject to significant genetic polymorphism, leading to variations in how individuals metabolize the drug. medcentral.comresearchgate.net Poor CYP2D6 metabolizers may have different metabolite profiles and could be at risk for altered efficacy or adverse reactions. medcentral.com An emerging trend is to investigate how these genetic differences influence the rate and extent of this compound formation, which could have implications for personalized medicine and toxicity risk assessment.

Exploration of Environmental Fate and Transformation of this compound

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. researchgate.net Metoclopramide itself is recognized as a xenobiotic and an environmental contaminant. nih.gov After administration, both the parent drug and its metabolites, such as the N-oxide, can enter aquatic systems through wastewater. researchgate.net

Future research must explore the environmental fate and transformation of this compound. Studies are needed to determine its persistence, mobility, and potential for bioaccumulation in soil and water. Key transformation processes that require investigation include:

Biodegradation: Assessing its susceptibility to microbial breakdown in wastewater treatment plants and natural waters. researchgate.net

Photodegradation: Investigating its stability when exposed to sunlight in surface waters. Studies on the parent compound have shown it is susceptible to photodegradation under certain conditions, such as in the presence of TiO2 nanoparticles. researchgate.net

Hydrolysis: Determining its stability across a range of environmental pH levels. researchgate.net

It is crucial to identify the transformation products that may arise from these processes, as they could potentially be more toxic or persistent than this compound itself. mdpi.com The study of other drug metabolites, such as amitriptyline (B1667244) N-oxide, in wastewater confirms that these compounds can be present and are of environmental relevance. researchgate.net

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry and modeling offer powerful, cost-effective tools for predicting the properties and potential toxicity of chemical compounds from their structure. rowan.edu For this compound, advanced computational modeling represents a significant area for future research.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and potential toxicity of this compound. rowan.edukoreascience.krlgcstandards.com These models use the molecular structure to forecast interactions with biological targets and potential hazards.

Furthermore, quantum chemistry methods can provide deep insights into the molecule's structure-reactivity relationships. As demonstrated with other N-oxides like N-methylpyrrole N-oxide, computational techniques can be used to calculate:

Molecular Geometry: Determining bond lengths and angles to understand the compound's three-dimensional shape. semanticscholar.org

Electronic Properties: Analyzing the electron distribution to predict sites of reactivity. semanticscholar.org

Thermodynamic Stability: Calculating enthalpies and free energies to understand the energetics of its formation and potential degradation reactions. semanticscholar.org

Such computational studies can guide experimental work by prioritizing compounds for testing and providing a mechanistic basis for observed toxicity. rowan.edu

Research on Analytical Standards and Impurity Control Methodologies

The availability of high-purity reference standards is a prerequisite for accurate analytical method development, validation, and routine quality control (QC) in the pharmaceutical industry. weblivelink.com For this compound, research and commercial efforts have already led to the availability of certified reference materials.

This compound is recognized as "Metoclopramide EP Impurity G" and is available from various suppliers with a designated CAS number of 171367-22-9. clearsynth.comlgcstandards.com Additionally, isotopically labeled standards, such as Metoclopramide-d3 N-Oxide, are also commercially available, which are invaluable for quantitative analysis using mass spectrometry. weblivelink.comaxios-research.com

Future research in this area will focus on:

The development of new and more robust methodologies for impurity profiling in bulk metoclopramide and its finished pharmaceutical products.

The use of these standards to support Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions to regulatory agencies. weblivelink.com

Ensuring traceability against pharmacopeial standards (e.g., USP or EP) to harmonize quality control across different laboratories and manufacturers. axios-research.com

This ongoing work is essential for controlling impurities and ensuring the safety and quality of metoclopramide-containing medicines.

Q & A

Q. How should researchers structure a manuscript reporting novel findings on this compound?

- Sections : Follow IMRAD (Introduction, Methods, Results, Discussion) format. Highlight methodological innovations (e.g., new synthesis routes) in the Abstract .

- Visualization : Use heatmaps for dose-response data and Kaplan-Meier curves for survival analyses. Avoid redundant figures; prioritize clarity over aesthetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.